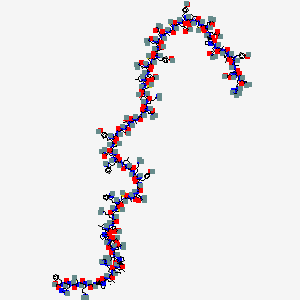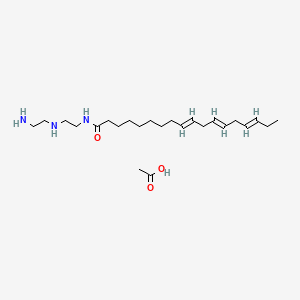
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is a compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an amino group and a methyl group attached to the piperazine ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-3-methylpiperazine with 2-amino-1-propanol under basic conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial production, a more efficient and scalable method is often employed. One such method involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is not well understood, but it is believed to involve interactions with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, such as proteins and nucleic acids, which can influence their activity and function. Additionally, the compound may interact with cell membranes and other cellular structures, leading to changes in cell signaling and metabolism.
類似化合物との比較
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(2-(2-Aminoethyl)aminoethyl)-3-methylpiperazine: This compound has a similar structure but lacks the propyl group, which can influence its chemical reactivity and biological activity.
1-(2-(2-Amino-1-propyl)aminoethyl)-4-methylpiperazine: This compound has a methyl group attached to a different position on the piperazine ring, which can affect its properties and applications.
The unique structure of this compound, with its specific arrangement of amino and methyl groups, gives it distinct chemical and biological properties that can be exploited in various applications.
特性
CAS番号 |
75962-54-8 |
|---|---|
分子式 |
C10H24N4 |
分子量 |
200.32 g/mol |
IUPAC名 |
(2S)-1-N-[2-[(3S)-3-methylpiperazin-1-yl]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C10H24N4/c1-9(11)7-12-3-5-14-6-4-13-10(2)8-14/h9-10,12-13H,3-8,11H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
IVNJEQYDZAFUEG-UWVGGRQHSA-N |
異性体SMILES |
C[C@H]1CN(CCN1)CCNC[C@H](C)N |
正規SMILES |
CC1CN(CCN1)CCNCC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















